4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl
Description
4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl is a biphenyl derivative featuring a methyl group at the 4-position of one phenyl ring and a trimethylsilyl (TMS) group at the 4'-position of the other. The TMS group is a sterically bulky, electron-donating substituent, while the methyl group contributes modest electron-donating effects. This compound is of interest in materials science, catalysis, and pharmaceuticals due to its unique electronic and steric properties.
Properties
Molecular Formula |
C16H20Si |
|---|---|
Molecular Weight |
240.41 g/mol |
IUPAC Name |
trimethyl-[4-(4-methylphenyl)phenyl]silane |
InChI |
InChI=1S/C16H20Si/c1-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(2,3)4/h5-12H,1-4H3 |
InChI Key |
APXAOEQHURNBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane typically involves the reaction of a biphenyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of a biphenyl compound using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane may involve the direct reaction of silicon with methyl chloride to produce trimethylchlorosilane, which is then reacted with a biphenyl derivative. This method is advantageous due to its scalability and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the methyl groups.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized silanes with various substituents.
Scientific Research Applications
Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which Trimethyl(4 inverted exclamation mark -methyl-4-biphenylyl)silane exerts its effects is primarily through the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biomolecules, to modify their properties. The pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, molecular weights, and physical properties:
Biological Activity
4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl is characterized by its biphenyl structure with a methyl group and a trimethylsilyl group attached to the para positions. The presence of the trimethylsilyl group enhances the lipophilicity of the compound, which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds similar to 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl exhibit significant anticancer properties. For instance, studies have shown that certain silylated biphenyl derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
Case Study:
In a comparative study, a series of biphenyl derivatives were tested for their cytotoxic effects against MCF-7 cells. The results demonstrated that compounds with trimethylsilyl groups exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant potential of 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound showed notable free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl | 72.5 | 65.3 |
| Control (Vitamin C) | 95.0 | 90.0 |
The biological activities of 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl can be attributed to several mechanisms:
- Modulation of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Pharmacokinetics and Toxicology
Studies on the pharmacokinetics of silylated biphenyl compounds suggest favorable absorption and distribution profiles due to their lipophilic nature. However, detailed toxicological assessments are necessary to evaluate the safety profile of 4-Methyl-4'-(trimethylsilyl)-1,1'-biphenyl.
Toxicity Assessment:
In vitro studies have indicated minimal cytotoxicity towards normal human fibroblast cells at concentrations below 50 µM, suggesting a potential therapeutic window for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
